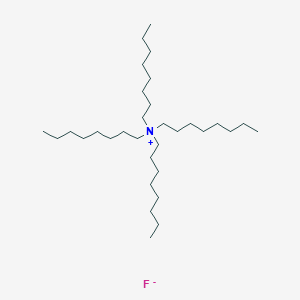

Tetraoctylammonium fluoride

Descripción

Propiedades

Número CAS |

69078-23-5 |

|---|---|

Fórmula molecular |

C32H68FN |

Peso molecular |

485.9 g/mol |

Nombre IUPAC |

tetraoctylazanium;fluoride |

InChI |

InChI=1S/C32H68N.FH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 |

Clave InChI |

QGAKFUJUPKPDCN-UHFFFAOYSA-M |

SMILES |

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[F-] |

SMILES canónico |

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[F-] |

Pictogramas |

Acute Toxic |

Sinónimos |

TETRAOCTYLAMMONIUM FLUORIDE 0.15M; tetraoctylammonium fluoride; Tetraoctylammonium fluoride solution; TOAF |

Origen del producto |

United States |

Foundational & Exploratory

Chemical Properties and Synthetic Utility of Tetraoctylammonium Fluoride (TOAF)

Executive Summary

Tetraoctylammonium fluoride (TOAF) is a specialized quaternary ammonium salt utilized in organic synthesis as a source of lipophilic, "naked" fluoride. While its analogue, Tetrabutylammonium fluoride (TBAF), is the industry standard for desilylation and fluorination, TOAF occupies a critical niche for reactions requiring extreme lipophilicity or strict non-polar solvent compatibility (e.g., hexane, toluene).

This guide details the physicochemical properties of TOAF, its mechanistic advantages in Phase Transfer Catalysis (PTC), and the rigorous protocols required to handle its inherent instability toward Hofmann elimination.

Physicochemical Profile

TOAF consists of a central nitrogen cation shielded by four bulky octyl (

Structural Comparison: TOAF vs. TBAF

| Feature | Tetrabutylammonium Fluoride (TBAF) | This compound (TOAF) |

| CAS Number | 429-41-4 | 69078-23-5 |

| Molecular Formula | ||

| Lipophilicity | Moderate. Soluble in THF, DCM, Acetonitrile. | High. Soluble in Hexane, Toluene, Ethers. |

| Water Partitioning | Partitions significantly into aqueous phase. | Strongly partitions into organic phase.[1] |

| Primary Utility | General desilylation, fluorination in polar aprotic solvents. | Phase Transfer Catalysis (PTC) in non-polar solvents. |

The "Naked" Fluoride Concept & Hydration

In organic synthesis, fluoride reactivity is inversely proportional to its solvation. In water,

-

Hydrated State:

— Poor nucleophile, acts as a weak base. -

Anhydrous State:

— "Naked" fluoride. Extremely potent nucleophile and strong base (

Critical Instability: The preparation of truly anhydrous TOAF is complicated by Hofmann Elimination . Upon heating to remove water, the naked fluoride ion (acting as a strong base) abstracts a

Figure 1: Thermal decomposition of TOAF via Hofmann Elimination. This pathway accelerates above 50°C in the absence of water.

Mechanistic Applications

Phase Transfer Catalysis (PTC)

TOAF is superior to TBAF in Solid-Liquid (S-L) or Liquid-Liquid (L-L) PTC systems involving highly non-polar organic phases. The long octyl chains form a "greasy" shell that allows the ion pair to dissolve deeply into solvents like hexane, which is often necessary to suppress side reactions or solubilize specific lipid substrates.

Mechanism:

-

Interfacial Exchange: TOAF transports

from the solid salt (e.g., KF) or aqueous phase into the organic phase. -

Reaction: The "naked" fluoride reacts with the substrate (R-X).

-

Return: The Tetraoctylammonium cation (

) pairs with the leaving group (

Selective Desilylation

While TBAF/THF is standard, it can cause side reactions with base-sensitive groups due to the presence of water or hydroxide impurities. TOAF in toluene or hexane allows for desilylation under strictly non-polar conditions, often mitigating aldol condensations or hydrolysis of sensitive esters.

Experimental Protocols

Protocol A: Preparation of "Anhydrous" TOAF (Azeotropic Drying)

Note: Truly anhydrous quaternary ammonium fluorides are elusive due to self-decomposition. This protocol minimizes water while controlling degradation.[2]

Reagents:

-

This compound hydrate (Commercial)

-

Solvent: Benzene or Toluene (High purity)

-

Apparatus: Rotary evaporator with high-vacuum line (< 1 mbar)

Procedure:

-

Dissolution: Dissolve commercial TOAF hydrate in toluene (10 mL per gram of salt).

-

Azeotropic Distillation: Evaporate the solvent at < 40°C under reduced pressure. The water forms an azeotrope with toluene and is removed.

-

Repetition: Redissolve the oily residue in fresh toluene and repeat the evaporation 3 times.

-

Final Drying: Place the residue under high vacuum (< 0.1 mmHg) at ambient temperature for 12 hours.

-

Warning: Do not heat above 45°C. If the oil turns yellow/brown or smells of amine (fishy odor), decomposition has occurred.

-

Protocol B: Nucleophilic Fluorination (Halex Reaction)

This protocol describes the conversion of an alkyl bromide to an alkyl fluoride using TOAF in a non-polar solvent.

Reagents:

-

Substrate: 1-Bromooctane (1.0 equiv)

-

Reagent: TOAF (dried via Protocol A) (1.5 equiv)

-

Solvent: Toluene (Anhydrous)

Workflow:

-

In a glovebox or under Argon, dissolve TOAF (1.5 equiv) in anhydrous toluene.

-

Add 1-Bromooctane (1.0 equiv) dropwise.

-

Stir at room temperature for 12–24 hours.

-

Note: Heating is risky. If reaction is slow, add a catalytic amount of 18-crown-6 to stabilize the cation, rather than increasing temp.

-

-

Workup: Wash the organic phase with water to remove the ammonium salt. Dry over

and concentrate.

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Low Yield / No Reaction | Hydration of Fluoride | Fluoride is H-bonded to water.[3] Repeat azeotropic drying (Protocol A) or use molecular sieves in the reaction vessel. |

| Fishy Odor / Yellowing | Hofmann Elimination | Temperature too high during drying or reaction. Keep T < 40°C. |

| Substrate Hydrolysis | Basic Impurities | Commercial TOAF often contains bifluoride ( |

The "DiMagno" Anhydrous Alternative

For applications requiring strictly anhydrous fluoride without the risk of thermal elimination during drying, generate the fluoride in situ using the method developed by DiMagno et al. (adapted for TOAF):

Reaction of Tetraoctylammonium cyanide with hexafluorobenzene in THF at low temperature generates anhydrous TOAF without heat, preserving the reagent's integrity [1].

References

-

Sun, H., & DiMagno, S. G. (2005).[4] Anhydrous Tetrabutylammonium Fluoride.[2][4][5][6] Journal of the American Chemical Society, 127(6), 2050–2051.

-

Sharma, R. K., & Fry, J. L. (1983). Instability of anhydrous tetraalkylammonium fluorides. The Journal of Organic Chemistry, 48(12), 2112–2114.

- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.

Sources

The Researcher’s Guide to Tetraoctylammonium Fluoride (TOAF) in Non-Polar Media

Executive Summary

Tetraoctylammonium Fluoride (TOAF) represents a critical tactical advantage in nucleophilic fluorination. Unlike its ubiquitous cousin Tetrabutylammonium Fluoride (TBAF), which struggles with solubility in non-polar media and suffers from rapid Hofmann degradation when dried, TOAF utilizes its lipophilic octyl chains to maintain high solubility in solvents like toluene and hexane. This guide details the physicochemical rationale, synthesis of anhydrous species, and handling protocols required to harness "naked" fluoride ions for high-precision organic synthesis.

Part 1: The Physicochemistry of Lipophilic Fluorides

The "Naked" Ion Paradox

In aqueous or protic media, the fluoride ion (

-

The Problem: Standard salts (KF, CsF) are insoluble in organic solvents.

-

The Standard Solution: TBAF provides solubility in polar aprotic solvents (THF, DMSO). However, TBAF is hygroscopic; removing water via heat triggers the Hofmann elimination, destroying the reagent.

-

The TOAF Advantage: The tetraoctylammonium cation (

) imparts sufficient lipophilicity to dissolve the salt in non-polar solvents (Hexane, Toluene). In these low-dielectric media, the fluoride ion exists as a tight ion pair but lacks a solvation shell, increasing its reactivity by orders of magnitude (the "naked" effect).

Mechanism of Phase Transfer & Reactivity

TOAF operates effectively as a Phase Transfer Catalyst (PTC) or a stoichiometric reagent. The following diagram illustrates the activation cycle in a biphasic or homogeneous non-polar system.

Figure 1: The reactivity cycle of TOAF in non-polar media. The lack of solvation in the organic phase creates a highly reactive "naked" fluoride species.

Part 2: Synthesis and Purification Protocols

Critical Warning: Commercial "anhydrous" fluoride salts often contain 10–30% water or bifluoride (

Protocol: The DiMagno Anhydrous Synthesis

This method avoids thermal drying by generating fluoride chemically in an anhydrous environment.

Reagents:

-

Tetraoctylammonium Cyanide (

) -

Hexafluorobenzene (

)[1] -

Solvent: Anhydrous Toluene or THF

Workflow:

-

Precursor Prep: Dissolve

in anhydrous toluene under Argon. -

Reaction: Add excess

(Hexafluorobenzene). -

Mechanism: The cyanide performs a nucleophilic aromatic substitution on

, releasing a fluoride ion which immediately pairs with the ammonium cation.-

Reaction:

-

-

Isolation: The byproduct (

) is chemically inert in this context. The solution can be used directly.

Protocol: Ion Exchange (Traditional)

If the DiMagno precursors are unavailable, use this rigorous drying method.

-

Metathesis: Stir Tetraoctylammonium Bromide (TOAB) with AgF in methanol in the dark. Filter off AgBr.

-

Azeotropic Drying: Add toluene to the filtrate. Rotovap to remove methanol. Repeat toluene addition/evaporation 3x to remove water as a binary azeotrope.

-

Lyophilization: Freeze the toluene solution and sublime the solvent under high vacuum (<0.1 mmHg) for 48 hours. Keep temperature < 30°C to prevent decomposition.

Part 3: Solubility Profile & Solvent Selection

The alkyl chain length of the cation dictates the solubility window. While TBAF precipitates in hexane, TOAF remains soluble.

Table 1: Comparative Solubility Estimates (25°C)

| Solvent | Dielectric Constant ( | TBAF Solubility | TOAF Solubility | Primary Utility |

| Water | 80.1 | Very High | Insoluble | Phase separation |

| THF | 7.5 | High | High | General Synthesis |

| Toluene | 2.38 | Low/Moderate | High (>0.2 M) | Non-polar kinetics |

| Hexane | 1.88 | Insoluble | Soluble (~0.1 M) | Highly reactive |

Note: "High" implies >0.5 M. Specific gravimetric data varies by purity and hydration state.

Part 4: Stability & Handling (Self-Validating Systems)

The Hofmann Elimination Risk

Quaternary ammonium salts with

-

Mechanism:

abstracts a -

Products: Octene, Trioctylamine, and Bifluoride (

). -

Trigger: Temperatures > 50°C or prolonged storage.

Figure 2: Thermal decomposition pathway of TOAF via Hofmann elimination.

Validation Protocol: Titration

Before using a stored TOAF solution, validate its concentration to ensure it hasn't decomposed.

-

Aliquot: Take 1.0 mL of TOAF/Toluene solution.

-

Quench: Add to 10 mL water (TOAF will partition/precipitate, F- extracts to water).

-

Titrate: Use Thorium Nitrate with Alizarin Red S indicator.

-

Calculation: If

is < 90% of theoretical, significant decomposition to bifluoride (

Part 5: Applications in Synthesis

Nucleophilic Fluorination ( and )

TOAF in hexane/toluene allows for fluorination of sensitive substrates that degrade in polar solvents (like DMF/DMSO).

-

Example: Fluorination of chloronitrobenzenes.

-

Benefit: The non-polar solvent suppresses side reactions (hydrolysis) common in hygroscopic polar media.

Desilylation

TOAF cleaves silyl protecting groups (TBS, TES) in highly lipophilic environments where standard TBAF/THF solutions would cause phase separation or migration of protecting groups.

References

-

Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride.[1][2] Journal of the American Chemical Society, 127(6), 2050–2051. Link[1]

-

Christe, K. O., et al. (1990). Tetramethylammonium fluoride: A convenient source of naked fluoride.[2] Journal of the American Chemical Society, 112(21), 7619–7625. Link

-

Cox, D. P., et al. (1984). Anhydrous tetrabutylammonium fluoride: A mild but highly efficient source of nucleophilic fluoride ion. The Journal of Organic Chemistry, 49(17), 3216–3219. Link

-

Sharma, R. K., & Fry, J. L. (1983). Instability of anhydrous tetraalkylammonium fluorides. The Journal of Organic Chemistry, 48(12), 2112–2114. Link

Sources

Technical Guide: Tetraoctylammonium Fluoride (TOAF) vs. Tetrabutylammonium Fluoride (TBAF)

Executive Summary

In high-precision organic synthesis and materials science, the choice of fluoride source is often the rate-determining decision. While Tetrabutylammonium Fluoride (TBAF) serves as the industry standard for desilylation and base-catalyzed reactions, its utility is frequently compromised by its hygroscopicity and thermal instability. Tetraoctylammonium Fluoride (TOAF) emerges not merely as a lipophilic analogue, but as a distinct functional tool for phase-transfer catalysis (PTC), interface engineering in optoelectronics, and reactions requiring strictly non-polar environments.

This guide analyzes the physicochemical divergence between these two reagents, providing researchers with the mechanistic grounding to select the optimal fluoride source for specific solubility landscapes and reactivity profiles.

Physicochemical Divergence: The Lipophilic Shift

The fundamental difference between TBAF and TOAF lies in the alkyl chain length (butyl vs. octyl), which dictates the cation's size, charge distribution, and interaction with solvent spheres.

Comparative Properties Table

| Feature | Tetrabutylammonium Fluoride (TBAF) | This compound (TOAF) |

| Molecular Formula | ||

| Cation Lipophilicity | Moderate. Soluble in polar aprotic solvents. | High. Soluble in non-polar hydrocarbons. |

| Primary Solvents | THF, Acetonitrile, DMSO, Water. | Toluene, Hexane, Diesel, Chloroform. |

| Hygroscopicity | Extreme. Often supplied as trihydrate ( | Lower affinity for water retention in organic phases. |

| Thermal Stability | Low.[1][2] Prone to Hofmann elimination >60°C. | Moderate, though still susceptible to elimination. |

| Primary Utility | Desilylation, Homogeneous Base Catalysis. | Phase Transfer Catalysis, Nanocrystal Ligand Exchange. |

The "Naked" Fluoride Paradox

Fluoride (

TOAF's Advantage: The bulky octyl chains of TOAF create a hydrophobic shell around the ion pair. When dissolved in non-polar solvents (e.g., toluene), TOAF can effectively shield the fluoride from adventitious moisture better than TBAF in THF, preserving a higher degree of nucleophilic activity in biphasic systems.

Mechanistic Implications in Synthesis

TBAF: The Homogeneous Workhorse

TBAF is typically used in homogeneous solutions (THF). It is the reagent of choice for:

-

Desilylation: Cleavage of TBS, TIPS, and TBDPS protecting groups.

-

Base Catalysis: Promoting Henry, Aldol, and Michael reactions via deprotonation.

Critical Limitation: The "Hofmann Elimination" self-destruction pathway.

TOAF: The Phase-Transfer Specialist

TOAF excels in Solid-Liquid or Liquid-Liquid Phase Transfer Catalysis (PTC). Its lipophilicity allows it to shuttle fluoride ions from a solid salt (like KF or CsF) or an aqueous phase into a non-polar organic phase where the substrate resides.

Key Application: Oxidative Desulfurization (UAOD) In fuel processing, TOAF is used to transfer oxidants or activate catalysts in diesel (highly non-polar), avoiding the contamination issues associated with bromide-based PTCs (like TOAB).

Key Application: Perovskite Nanocrystal Engineering Recent advances in LED technology utilize TOAF as a surface ligand. The octyl chains are short enough (compared to oleylamine) to allow charge injection but long enough to stabilize the nanocrystal in non-polar solvents, replacing insulating long-chain ligands to enhance quantum efficiency.

Visualization: Phase Transfer Mechanism

The following diagram illustrates how TOAF functions as a Phase Transfer Catalyst, shuttling Fluoride into a non-polar solvent to react with a substrate (

Figure 1: Mechanism of this compound (TOAF) mediated Phase Transfer Catalysis in non-polar media.

Experimental Protocols

Protocol A: In-Situ Preparation of Anhydrous-Equivalent TOAF

Context: TOAF is not widely available as a shelf-stable solid due to hygroscopicity and cost. It is best prepared via ion exchange for immediate use in non-polar solvents.

Reagents:

-

Tetraoctylammonium Bromide (TOAB)

-

Silver Fluoride (AgF) (Stoichiometric) OR Potassium Fluoride (KF) (Excess)

-

Solvent: Toluene (Anhydrous)

Workflow:

-

Dissolution: Dissolve 1.0 eq of Tetraoctylammonium Bromide in anhydrous toluene (0.1 M concentration).

-

Exchange (AgF Method - High Purity):

-

Add 1.05 eq of Silver Fluoride (AgF) to the solution. Protect from light.[3]

-

Stir vigorously at Room Temperature for 2 hours.

-

Precipitation of AgBr (yellowish solid) drives the reaction.

-

-

Exchange (KF Method - PTC Mode):

-

Add 5.0 eq of spray-dried Potassium Fluoride (KF).

-

Stir at 40°C for 12-24 hours. (Kinetics are slower due to heterogeneous surface area).

-

-

Filtration: Filter the mixture through a 0.2 µm PTFE syringe filter under inert atmosphere (

) to remove the metal halide salts. -

Usage: The resulting clear toluene solution contains active TOAF and should be used immediately for fluorination or desilylation.

Protocol B: Standard Desilylation with TBAF (Comparative)

Context: The standard method for removing TBS groups using commercial TBAF.

Reagents:

Workflow:

-

Setup: Dissolve substrate in THF (0.1 M).

-

Addition: Add TBAF solution (1.1 - 2.0 eq) dropwise at 0°C.

-

Reaction: Warm to Room Temperature. Monitor by TLC (typically 30 min - 2 hrs).

-

Quench: Quench with saturated aqueous

. Note: TBAF residues can be difficult to remove; extensive washing with water/brine is required.

Critical Selection Guide

Use the decision matrix below to select the appropriate reagent:

| Scenario | Recommended Reagent | Reasoning |

| Standard Desilylation (TBS/TIPS removal) | TBAF | Cost-effective, fast kinetics in THF, widely available. |

| Substrate Insoluble in THF (e.g., Polymers, Waxes) | TOAF | High solubility in hexane/toluene allows homogeneous reaction. |

| Strictly Anhydrous Fluorination ( | TOAF (In-situ) | Can be prepared in toluene/benzene, avoiding the "wet THF" issues of commercial TBAF. |

| Interfacial Catalysis / Emulsions | TOAF | Acts as a surfactant/PTC to bridge aqueous/organic phases. |

| Perovskite/Quantum Dot Ligand Exchange | TOAF | Specific chain length required for colloidal stability and electronic coupling. |

References

-

Sun, H., & DiMagno, S. G. (2005).[7] Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(6), 2050–2051. Link

-

Wan, M. W., & Yen, T. F. (2007).[8][9] Enhance efficiency of this compound applied to ultrasound-assisted oxidative desulfurization (UAOD) process. Applied Catalysis A: General, 319, 237-245.[8][9] Link

-

Qin, C., et al. (2023). Co-regulation strategy using this compound for blue perovskite LEDs. Advanced Science. Link

-

Sasson, Y., et al. (1997). Fluoride Anion as a Base and Nucleophile in Phase-Transfer Catalysis. ACS Symposium Series. Link

-

BenchChem. (2025). Comparative Guide to the Reactivity of Tert-Butyl Fluoride and Tetrabutylammonium Fluoride. Link

Sources

- 1. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 2. US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production - Google Patents [patents.google.com]

- 3. Tetrabutylammonium fluoride | 429-41-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Tetraoctylammonium fluoride CAS number and molecular weight specifications

Properties, Specifications, and Applications in High-Lipophilicity Synthesis

Executive Summary

Tetraoctylammonium fluoride (TOAF) is a specialized quaternary ammonium salt utilized primarily as a source of "naked" fluoride anions in highly non-polar organic media. Unlike its ubiquitous counterpart, Tetrabutylammonium fluoride (TBAF), TOAF possesses significantly higher lipophilicity due to its four octyl (

This guide details the chemical identity, critical stability mechanisms (specifically Hofmann elimination), and validated protocols for the synthesis and handling of TOAF.

Chemical Identity & Physiochemical Properties[1][2]

TOAF is characterized by a bulky cationic core that effectively shields the fluoride anion, enhancing its nucleophilicity by reducing tight ion-pairing.

| Property | Specification |

| Chemical Name | Tetra-n-octylammonium fluoride |

| CAS Number | 69078-23-5 |

| Molecular Formula | |

| Molecular Weight | 485.89 g/mol |

| Structure | |

| Physical State | Waxy solid or viscous oil (often supplied as solution) |

| Solubility | High in non-polar solvents (Toluene, DCM, Hexane, THF) |

| Hygroscopicity | Extreme (forms hydrates rapidly) |

Comparative Analysis: TOAF vs. TBAF

The choice between TOAF and TBAF is dictated by the solvent system and substrate lipophilicity.

| Feature | This compound (TOAF) | Tetrabutylammonium Fluoride (TBAF) |

| Lipophilicity | Extremely High (32 carbons) | Moderate (16 carbons) |

| Solvent Compatibility | Excellent in Hexane, Toluene, Benzene | Good in THF, Acetonitrile; Poor in Hexane |

| Water Management | Difficult to dry; often used in situ | Commercial hydrates (3H2O) or THF solutions |

| Primary Use Case | Deeply lipophilic substrates; non-polar PTC | General deprotection; polar aprotic fluorination |

Technical Specifications & Quality Standards

Commercial sourcing of anhydrous TOAF is challenging due to its thermal instability. High-purity applications typically require in situ preparation or rigorous drying protocols.

-

Purity Grade: Typically >95% (titration).

-

Water Content: Critical parameter. "Anhydrous" specifications usually require

water, achieved only through fresh preparation or azeotropic drying (with caution). -

Halide Contamination: If prepared from the bromide (TOAB), residual

content must be

Synthesis & Stability Mechanisms[2]

The Stability Paradox: Hofmann Elimination

Like all quaternary ammonium fluorides with

Critical Handling Rule: Never heat anhydrous TOAF above 50°C. Store at 2-8°C under inert gas (Argon/Nitrogen).

Validated Synthesis Protocol (In Situ)

Due to stability concerns, the "Gold Standard" for research applications is to generate TOAF immediately prior to use via ion exchange.

Reagents:

-

Tetraoctylammonium Bromide (TOAB, CAS 14866-33-2)

-

Silver Fluoride (AgF) or Potassium Fluoride (KF) with 18-Crown-6 (less efficient)

-

Solvent: Anhydrous Methanol (for exchange) or Toluene (for immediate use)

Workflow Diagram:

Caption: Synthesis of TOAF via Silver Fluoride ion exchange, highlighting the critical filtration of AgBr and the thermal instability risk during solvent switching.

Applications in Organic Synthesis[1][4][5][6][7]

A. Phase Transfer Catalysis (PTC) in Non-Polar Media

TOAF is the catalyst of choice when the organic phase is highly non-polar (e.g., hexane, benzene) and the reaction requires fluoride activation. The long octyl chains ensure the catalyst remains fully dissolved in the organic layer, maximizing the "naked" character of the fluoride.

Mechanism:

-

TOAF transports

into the non-polar organic phase. - attacks the substrate (e.g., silyl ether deprotection or nucleophilic substitution).

-

The leaving group is paired with the Tetraoctylammonium cation and recycled.

B. Selective Fluorination

For substrates that are unstable in polar solvents or require strictly anhydrous conditions, TOAF provides a soluble fluoride source that avoids the hydration shell issues of alkali metal fluorides (KF, CsF).

Example Protocol: Fluorination of a Lipophilic Mesylate

-

Dissolve substrate (1.0 eq) in anhydrous Toluene.

-

Add TOAF (1.5 eq, freshly prepared in Toluene).

-

Stir at 40°C (Do not reflux).

-

Monitor by TLC; product formation is typically faster than with TBAF due to better solubility.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 27655-97-4 (this compound). Retrieved from [Link]

-

Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride.[1][2] Journal of the American Chemical Society.[2] (Reference for Hofmann elimination mechanisms in quaternary ammonium fluorides). [Link]

- Sharma, R. K., & Fry, J. L. (1983).Instability of Anhydrous Quaternary Ammonium Fluorides. Journal of Organic Chemistry. (Fundamental grounding on thermal decomposition).

Sources

An In-depth Technical Guide to the Core Mechanism of Tetraoctylammonium Fluoride as a Phase Transfer Catalyst

For researchers, scientists, and professionals in drug development, the quest for efficient and selective synthetic methodologies is perpetual. Phase transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reactants located in different immiscible phases, thereby enhancing reaction rates and yields. Among the arsenal of phase transfer catalysts, quaternary ammonium salts, and specifically tetraoctylammonium fluoride (TOAF), hold a significant position, particularly in nucleophilic fluorination reactions. This guide provides an in-depth exploration of the core mechanism of TOAF as a phase transfer catalyst, offering field-proven insights into its application and optimization.

Section 1: The Fundamental Principle of Phase Transfer Catalysis

At its core, phase transfer catalysis addresses the challenge of bringing together reactants that are soluble in different, immiscible solvents—typically an aqueous phase and an organic phase.[1] In many crucial organic reactions, the nucleophile is an inorganic salt, soluble in water but insoluble in the organic solvent that contains the substrate.[2] This phase incompatibility severely limits the reaction rate.

A phase transfer catalyst, such as a quaternary ammonium salt, acts as a shuttle, transporting the nucleophile from the aqueous phase to the organic phase where the reaction can proceed.[2][3] This is achieved through the dual nature of the catalyst: a positively charged hydrophilic "head" (the quaternary ammonium center) and bulky, lipophilic "tails" (the alkyl or aryl groups).[2][4] The cationic head associates with the anionic nucleophile, forming an ion pair. The lipophilic tails then enable this ion pair to dissolve in the organic phase, effectively delivering the nucleophile to the substrate.[2]

Section 2: this compound (TOAF): A Closer Look

This compound is a quaternary ammonium salt characterized by a central nitrogen atom bonded to four octyl chains, with fluoride as the counter-ion. The choice of the cation and anion in a phase transfer catalyst is critical to its efficacy.

The Cation: Tetraoctylammonium (TOA+)

The tetraoctylammonium cation is highly lipophilic due to the presence of the four long octyl chains. This high lipophilicity is a key determinant of its effectiveness as a phase transfer catalyst.[5] A higher degree of lipophilicity enhances the solubility of the ion pair in the organic phase, thereby increasing the concentration of the nucleophile in the reaction medium and accelerating the reaction rate.[4] The symmetrical nature of the tetraoctylammonium cation also plays a role in shielding the positive charge, which can further improve its catalytic activity.[5]

The Anion: Fluoride (F-)

The fluoride ion is a small, highly electronegative, and "hard" nucleophile. However, in aqueous solutions, it is strongly hydrated, which significantly diminishes its nucleophilicity.[6] This is a major challenge in nucleophilic fluorination reactions. The use of a phase transfer catalyst like TOAF is instrumental in overcoming this hurdle. By forming an ion pair with the TOA+ cation and being transferred into an aprotic organic solvent, the fluoride ion becomes "naked" or desolvated.[7] This "naked" fluoride is a much more potent nucleophile, capable of participating in nucleophilic substitution reactions.[3][7]

Section 3: The Catalytic Cycle of TOAF in Nucleophilic Substitution

The mechanism of this compound in a typical nucleophilic substitution reaction (e.g., the conversion of an alkyl halide, R-X, to an alkyl fluoride, R-F) can be visualized as a cyclical process. This process, often referred to as the "Extraction Mechanism," was first described by Charles Starks.[8]

The catalytic cycle can be broken down into the following key steps:

-

Ion Exchange at the Interface: The tetraoctylammonium cation (Q+), initially paired with a halide ion (X-) in the organic phase, migrates to the interface between the organic and aqueous phases. Here, it exchanges its counter-ion with a fluoride ion (F-) from the aqueous phase.

-

Transfer to the Organic Phase: The newly formed this compound ion pair (Q+F-) possesses sufficient lipophilicity to be extracted into the organic phase.[2][9]

-

Nucleophilic Attack: In the organic phase, the desolvated and highly reactive "naked" fluoride ion attacks the electrophilic carbon of the organic substrate (R-X), leading to the formation of the fluorinated product (R-F) and displacing the leaving group (X-).[7][9] This is typically an SN2 reaction.

-

Regeneration of the Catalyst: The tetraoctylammonium cation now pairs with the displaced leaving group (X-) to form Q+X-. This ion pair then migrates back to the interface, ready to start another catalytic cycle by exchanging X- for another F-.[2][9]

Diagram of the Phase Transfer Catalysis Cycle:

Caption: The catalytic cycle of this compound in a nucleophilic substitution reaction.

Section 4: Factors Influencing the Efficiency of TOAF

The successful application of this compound as a phase transfer catalyst depends on a careful consideration of several experimental parameters. Understanding these factors allows for the optimization of reaction conditions to achieve maximum yield and selectivity.

| Factor | Influence on Catalytic Efficiency | Field-Proven Insights & Rationale |

| Catalyst Structure | The lipophilicity of the quaternary ammonium cation is paramount. | Longer alkyl chains on the cation increase its solubility in the organic phase, enhancing the transfer of the fluoride ion.[4] The eight-carbon chains of the tetraoctylammonium cation provide excellent lipophilicity. |

| Solvent Choice | The organic solvent must be immiscible with water and capable of dissolving the organic substrate. | Nonpolar or less polar aprotic solvents are generally preferred as they do not solvate the fluoride ion as strongly as polar aprotic solvents, thus maintaining its high nucleophilicity.[8] |

| Agitation | The rate of stirring significantly impacts the interfacial surface area between the two phases. | Vigorous agitation increases the surface area, which in turn accelerates the rate of ion exchange at the interface and the overall reaction rate.[10] |

| Temperature | Reaction temperature affects the rate of both the chemical reaction and the mass transfer steps. | An increase in temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst degradation or unwanted side reactions. |

| Water Content | The presence of water in the organic phase can be detrimental. | Even small amounts of water can hydrate the fluoride ion, reducing its nucleophilicity.[7] Therefore, using anhydrous conditions is often crucial for successful fluorination. |

| Leaving Group | The nature of the leaving group on the substrate influences the rate of the nucleophilic substitution step. | Good leaving groups (e.g., tosylates, mesylates, iodides, bromides) will facilitate a faster reaction. |

Section 5: Experimental Protocol: A General Procedure for Nucleophilic Fluorination using TOAF

The following protocol provides a generalized, self-validating framework for conducting a nucleophilic fluorination reaction using this compound.

Materials:

-

Organic substrate (e.g., an alkyl halide or sulfonate)

-

This compound (TOAF)

-

Anhydrous inorganic fluoride salt (e.g., potassium fluoride)

-

Anhydrous, water-immiscible organic solvent (e.g., toluene, acetonitrile)

-

Deionized water

-

Stirring apparatus (magnetic or mechanical)

-

Reaction vessel equipped with a condenser and temperature control

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve the organic substrate in the chosen anhydrous organic solvent.

-

Aqueous Phase Preparation: In a separate container, prepare an aqueous solution of the inorganic fluoride salt.

-

Catalyst Addition: Add the this compound to the organic phase. The amount of catalyst is typically in the range of 1-10 mol% relative to the substrate.

-

Reaction Initiation: Combine the organic and aqueous phases in the reaction vessel.

-

Agitation and Heating: Begin vigorous stirring to ensure good mixing and a large interfacial area. Heat the reaction mixture to the desired temperature. The optimal temperature will depend on the specific substrate and should be determined empirically.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and stop the stirring. The two phases will separate.

-

Product Isolation: Separate the organic layer. Wash the organic layer with water to remove any residual inorganic salts and the catalyst. Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, to obtain the pure fluorinated compound.

Workflow Diagram for a Typical Nucleophilic Fluorination:

Caption: A standard experimental workflow for nucleophilic fluorination using TOAF as a phase transfer catalyst.

Section 6: Applications in Drug Development and Beyond

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[11] Consequently, nucleophilic fluorination is a critical transformation in the synthesis of pharmaceuticals and agrochemicals.[11] this compound and other quaternary ammonium fluorides are instrumental in these processes.[11][12] They are employed in the synthesis of a wide range of fluorinated compounds, from active pharmaceutical ingredients to materials with unique properties.[11][13] The ability to perform these reactions under relatively mild conditions, often avoiding the need for harsh and expensive solvents, aligns with the principles of green chemistry.[1]

Section 7: Conclusion and Future Outlook

This compound serves as a highly effective phase transfer catalyst, particularly for nucleophilic fluorination reactions, by efficiently transporting the fluoride ion from an aqueous to an organic phase. Its mechanism relies on the lipophilicity of the tetraoctylammonium cation and the generation of a highly reactive "naked" fluoride anion in the organic medium. A thorough understanding of the factors influencing its catalytic activity is crucial for optimizing reaction conditions and achieving high yields of the desired fluorinated products. As the demand for complex fluorinated molecules in various scientific and industrial fields continues to grow, the role of advanced phase transfer catalysts like this compound will undoubtedly become even more prominent. Future research may focus on the development of even more efficient and recyclable phase transfer catalysts, further expanding the horizons of synthetic chemistry.

References

- Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - University of Edinburgh Research Explorer. (2025).

- Phase transfer catalysts – Knowledge and References - Taylor & Francis. (n.d.).

- Tetraethylammonium Fluoride: Properties, Applications, and Chemical Synthesis Guide. (n.d.).

- Phase Transfer Catalysis(Mechanism and Applications) - YouTube. (2020, August 27).

- Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond | Journal of the American Chemical Society. (2022, March 16).

- A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. (2022, August 12).

- Phase transfer catalysis (PTC) - OperaChem. (2023, July 2).

- Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. (n.d.).

- Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing). (n.d.).

- Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.).

- Can Tetraethylammonium Fluoride be used in the fluorination of organic compounds? - Blog. (2026, January 1).

- Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers - MDPI. (n.d.).

- A Comparative Guide to the Catalytic Efficiency of Quaternary Ammonium Salts in Phase-Transfer Catalysis - Benchchem. (n.d.).

- Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008, April 10).

- Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC. (2022, March 16).

- ENANTIOSELECTIVE FLUORINATION VIA PHASE-TRANSFER CATALYSIS Reported by Craig Seymour October 7 - Chemistry | Illinois. (2013, October 7).

- ChemInform Abstract: Solid-Supported Ammonium Fluorides in Organic Synthesis | Request PDF - ResearchGate. (2025, August 10).

- NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. (n.d.).

Sources

- 1. ijirset.com [ijirset.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 4. benchchem.com [benchchem.com]

- 5. biomedres.us [biomedres.us]

- 6. mdpi.com [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. phasetransfer.com [phasetransfer.com]

- 9. youtube.com [youtube.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Can Tetraethylammonium Fluoride be used in the fluorination of organic compounds? - Blog - Kente [chemkente.com]

- 12. nbinno.com [nbinno.com]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

Navigating the Non-polar Realm: A Technical Guide to the Lipophilicity of Tetraoctylammonium Cations

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tetraoctylammonium cation, [N(Oct)₄]⁺, is a quaternary ammonium species characterized by its significant lipophilicity, a direct result of its symmetrical structure featuring four long octyl chains radiating from a central nitrogen atom. This guide provides a comprehensive technical exploration of the principles governing the lipophilicity of tetraoctylammonium cations. It covers measurement methodologies, key influencing factors, and the wide-ranging implications of this property in various scientific and industrial applications. By integrating theoretical foundations with practical, field-tested insights, this document aims to be an essential resource for professionals in chemical synthesis, materials science, and pharmaceutical development. This guide explains the reasoning behind experimental choices for quantifying lipophilicity, presents self-validating protocols, and uses visual and tabular data to foster a deeper understanding of this critical physicochemical parameter.

Introduction: The Molecular Basis of Lipophilicity

Lipophilicity, the affinity of a molecule for a non-polar, lipid-like environment, is a fundamental property that dictates its interactions with its surroundings. For the tetraoctylammonium cation, this characteristic is the cornerstone of its utility. The symmetrical arrangement of four n-octyl chains around a positively charged nitrogen atom creates a unique molecular structure. While the central positive charge provides a degree of hydrophilicity, the extensive hydrocarbon chains form a dense, non-polar shield, which dominates the molecule's overall behavior and drives its partitioning into lipophilic phases.

This guide will systematically deconstruct the lipophilicity of tetraoctylammonium cations, offering the theoretical framework and practical methodologies necessary to effectively harness its properties.

Quantifying Lipophilicity: Methodologies and Experimental Design

The lipophilicity of a compound is most commonly expressed by its partition coefficient (logP) or distribution coefficient (logD). These values represent the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

The Shake-Flask Method (OECD Guideline 107)

A traditional and widely accepted method for determining the partition coefficient.

Experimental Protocol:

-

Phase Preparation: Prepare pre-saturated n-octanol and water by shaking them together for 24 hours, followed by a 24-hour separation period. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.

-

Standard Solution Preparation: Prepare a stock solution of the tetraoctylammonium salt (e.g., tetraoctylammonium bromide) in the aqueous phase at a known concentration.

-

Partitioning: In a separatory funnel, combine a precise volume of the aqueous standard solution with a precise volume of the pre-saturated n-octanol.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure complete partitioning and equilibration of the solute between the two phases.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean interface.

-

Concentration Analysis: Carefully sample each phase and determine the concentration of the tetraoctylammonium cation using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or an ion-selective electrode.

-

Calculation: The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase] logP = log₁₀(P)

Causality in Protocol Design: The pre-saturation step is crucial to avoid artifacts arising from the mutual solubility of the two phases. The choice of analytical technique depends on the concentration range and the presence of potential interfering substances.

High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117)

A faster, more automated alternative to the shake-flask method that correlates retention time with lipophilicity.

Experimental Protocol:

-

Column Selection: Use a non-polar stationary phase, such as a C18 column.

-

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic modifier like methanol or acetonitrile, is employed.

-

Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.

-

Sample Analysis: Inject the tetraoctylammonium salt solution and record its retention time.

-

logP Determination: Interpolate the logP of the tetraoctylammonium cation from the calibration curve based on its retention time.

Trustworthiness of the Method: The validity of this method relies on the assumption that the retention mechanism is primarily driven by the partitioning of the analyte between the mobile and stationary phases, which is a reasonable assumption for a homologous series of compounds.

Diagram: HPLC-based logP Determination Workflow

Caption: Workflow for logP determination using HPLC.

Factors Influencing the Lipophilicity of Tetraoctylammonium Cations

The lipophilicity of the tetraoctylammonium cation is not a static value but is influenced by several environmental and structural factors.

The Counter-ion Effect

While the primary focus is on the cation, the nature of the accompanying anion can significantly affect the overall lipophilicity of the salt. A more lipophilic or "soft" anion, such as bromide or perchlorate, will form a more intimate ion pair with the tetraoctylammonium cation in non-polar environments, enhancing its extraction from the aqueous phase. Conversely, a more hydrophilic or "hard" anion, like chloride or sulfate, will result in a less lipophilic ion pair.

Table 1: Influence of Counter-ion on Lipophilicity

| Tetraoctylammonium Salt | Counter-ion | Expected Relative logP |

| Tetraoctylammonium Bromide | Br⁻ | High |

| Tetraoctylammonium Chloride | Cl⁻ | Moderate |

| Tetraoctylammonium Perchlorate | ClO₄⁻ | Very High |

| Tetraoctylammonium Sulfate | SO₄²⁻ | Low |

pH and the Concept of logD

For ionizable compounds, the distribution coefficient (logD) is a more relevant measure of lipophilicity as it accounts for all ionic and neutral species. However, for a quaternary ammonium cation like tetraoctylammonium, the positive charge is permanent and not subject to protonation or deprotonation within the typical pH range. Therefore, its logP and logD values are essentially equivalent across a wide pH spectrum.

Temperature and Solvent System

Lipophilicity is a temperature-dependent property. In general, an increase in temperature will slightly decrease the logP value due to the increased mutual solubility of the n-octanol and water phases. The choice of the organic solvent in the partitioning system will also dramatically alter the measured lipophilicity. While n-octanol is the standard, other solvents like chloroform or hexane can be used, but the resulting logP values will not be directly comparable.

Applications Driven by High Lipophilicity

The pronounced lipophilicity of the tetraoctylammonium cation is the foundation of its widespread applications.

Phase Transfer Catalysis

Tetraoctylammonium salts are highly effective phase transfer catalysts. They facilitate the transfer of anionic reactants from an aqueous phase to an organic phase, where the reaction with a non-polar substrate can proceed. The lipophilic nature of the cation allows it to encapsulate the anion, shielding it from the aqueous environment and rendering it soluble and reactive in the organic phase.

Diagram: Mechanism of Phase Transfer Catalysis

Caption: Phase transfer catalysis mechanism.

Ion-Selective Electrodes

The lipophilicity of tetraoctylammonium cations is crucial for their use as ionophores in the membranes of ion-selective electrodes. The cation is incorporated into a polymeric membrane (e.g., PVC) that has been plasticized with a lipophilic solvent. This membrane selectively extracts target anions from a sample solution into the membrane phase, generating a potential difference that is proportional to the concentration of the target anion.

Drug Delivery and Formulation

In pharmaceutical sciences, the principles of lipophilicity are of paramount importance. While tetraoctylammonium itself is not typically a therapeutic agent, its behavior provides a model for designing drug delivery systems for charged molecules. By forming a lipophilic ion pair with a charged drug molecule, its ability to permeate biological membranes can be significantly enhanced.

Conclusion

The tetraoctylammonium cation is a prime example of how molecular architecture dictates physicochemical properties and, consequently, functional applications. Its significant lipophilicity, derived from the four extensive octyl chains, makes it an invaluable tool in phase transfer catalysis, analytical chemistry, and as a model for understanding transport phenomena in biological systems. A thorough understanding of the methods to quantify and the factors that influence its lipophilicity is essential for any researcher or scientist aiming to leverage its unique properties for innovation and discovery.

References

- I. K. Smith, A. G. Jones, R. C. Brown.

- L. M. Johnson, P. A. Williams. "Applications of Quaternary Ammonium Salts in Synthesis". Chemical Reviews.

Tetraoctylammonium Fluoride: A Lipophilic "Naked" Fluoride Source for Homogeneous Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of tetraoctylammonium fluoride (TOAF), a highly lipophilic phase-transfer catalyst and a source of "naked" fluoride ions for a variety of organic transformations. We will delve into the fundamental principles of "naked" fluoride chemistry, the synthesis and properties of TOAF, and its practical applications with detailed experimental protocols. This document is intended to serve as a valuable resource for chemists seeking to leverage the unique reactivity of fluoride ions in non-polar environments.

The Challenge and Promise of "Naked" Fluoride Ions

The fluoride anion, owing to its small size and high electronegativity, is a potent nucleophile and a strong base. However, its reactivity in organic synthesis is often hampered by its high lattice energy in inorganic salts (e.g., KF, CsF) and strong solvation by protic solvents, which effectively "shields" the fluoride ion, diminishing its nucleophilicity. The concept of a "naked" fluoride ion refers to a fluoride anion that is minimally solvated and weakly ion-paired with a large, non-coordinating cation.[1] Such a species exhibits significantly enhanced reactivity, enabling a range of synthetic transformations that are otherwise difficult to achieve.

Quaternary ammonium salts, with their bulky, charge-diffuse cations, are excellent candidates for generating "naked" fluoride ions in organic solvents.[2] By sequestering the fluoride ion away from its crystal lattice or aqueous environment, these salts render it highly soluble and reactive in non-polar media.

This compound (TOAF): Properties and Advantages

This compound stands out among quaternary ammonium fluoride reagents due to the presence of its four long n-octyl chains. These alkyl chains impart a high degree of lipophilicity to the cation, leading to exceptional solubility in a wide range of non-polar organic solvents. This property is a distinct advantage over shorter-chain analogs like tetrabutylammonium fluoride (TBAF), which often exhibit limited solubility in hydrocarbons and chlorinated solvents.

Table 1: Comparison of Common Fluoride Sources

| Fluoride Source | Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| Potassium Fluoride | KF | 58.10 | High lattice energy, low solubility in organic solvents. |

| Cesium Fluoride | CsF | 151.90 | More soluble than KF, but still limited in non-polar media. |

| Tetrabutylammonium Fluoride (TBAF) | (C₄H₉)₄NF | 261.46 | Good solubility in polar aprotic solvents, but can be hygroscopic and prone to decomposition.[3][4] |

| This compound (TOAF) | (C₈H₁₇)₄NF | 485.89 | Excellent solubility in non-polar organic solvents, highly lipophilic cation. [5] |

The enhanced solubility of TOAF translates to a more homogeneous reaction environment, which can lead to faster reaction rates, milder reaction conditions, and improved yields.[6]

Synthesis of this compound (TOAF)

TOAF can be readily synthesized in a two-step process starting from the commercially available trioctylamine. The first step involves the quaternization of the tertiary amine with an octyl halide to form tetraoctylammonium halide. The subsequent step is an anion exchange to replace the halide with fluoride.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Tetraoctylammonium Bromide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trioctylamine (1.0 eq) and 1-bromooctane (1.2 eq) in a suitable solvent such as acetonitrile or ethanol.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude tetraoctylammonium bromide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.

Step 2: Anion Exchange to this compound

-

Preparation of Anion Exchange Resin: Prepare a column with a strongly basic anion exchange resin (e.g., Amberlite IRA-400) and wash it thoroughly with deionized water, followed by a solution of sodium hydroxide (1 M), and then again with deionized water until the eluent is neutral. Finally, wash the resin with a solution of potassium fluoride (1 M) to exchange the hydroxide ions for fluoride ions. Wash with deionized water to remove excess potassium fluoride.

-

Anion Exchange: Dissolve the purified tetraoctylammonium bromide in a minimal amount of a suitable solvent (e.g., methanol/water mixture) and pass it through the prepared fluoride-form anion exchange resin column.[7]

-

Isolation of TOAF: Collect the eluent containing TOAF. Remove the solvent under reduced pressure, and dry the resulting product under high vacuum to obtain TOAF as a waxy solid. The anhydrous nature of the final product is crucial for its reactivity.

Applications of TOAF in Organic Synthesis: A Source of "Naked" Fluoride

The primary application of TOAF is as a phase-transfer catalyst to deliver highly reactive "naked" fluoride ions into an organic phase.[8] This enables a variety of nucleophilic fluorination reactions, as well as other transformations where a strong, non-nucleophilic base is required.

Mechanism of Phase-Transfer Catalysis with TOAF

In a typical biphasic system (e.g., a solid inorganic fluoride salt and an organic solution of the substrate), the tetraoctylammonium cation (TOA⁺) pairs with a fluoride anion from the solid phase. The resulting lipophilic ion pair, [TOA⁺][F⁻], is soluble in the organic phase, where the "naked" fluoride ion can react with the substrate. After the reaction, the TOA⁺ cation pairs with the leaving group anion and returns to the aqueous or solid phase to repeat the cycle.

Experimental Protocol: Nucleophilic Fluorination of an Alkyl Halide

This protocol provides a general procedure for the fluorination of an activated alkyl halide using TOAF as the fluoride source.

-

Reaction Setup: To a solution of the alkyl halide (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene, THF, or acetonitrile) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 - 1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) depending on the reactivity of the substrate. Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine to remove any remaining TOAF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired fluorinated product.

Safety and Handling

This compound, like other quaternary ammonium salts, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. As a source of fluoride ions, it can be corrosive and toxic. Anhydrous fluoride salts are also highly hygroscopic and should be stored and handled under an inert atmosphere to maintain their reactivity. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent.[9]

Conclusion

This compound is a valuable tool for the modern organic chemist. Its high lipophilicity and ability to deliver "naked" fluoride ions in a homogeneous organic phase make it an excellent choice for a variety of synthetic transformations, particularly nucleophilic fluorination reactions. By understanding the principles of "naked" fluoride chemistry and following the appropriate experimental protocols, researchers can effectively utilize TOAF to access a wide range of fluorinated molecules for applications in drug discovery, materials science, and beyond.

References

- European Patent Office. (n.d.). Method of synthesis of a quaternary ammonium salt - EP 0791575 A1. Google Patents.

- Google Patents. (n.d.). EP0791575A1 - Method of synthesis of a quaternary ammonium salt.

-

Kopera, E., et al. (2023). Quaternary Ammonium Salts of Cationic Lipopeptides with Lysine Residues — Synthesis, Antimicrobial, Hemolytic and Cytotoxic Activities. Pharmaceuticals, 16(10), 1383. [Link]

-

Zhao, Y., et al. (2018). Determination of Trace Amounts of Hydrofluoric Acid in Non-Aqueous Solutions by the Coulometric Titration Method. Molecules, 23(12), 3299. [Link]

-

Gao, F., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4), 36691-36698. [Link]

-

Smith, A. M., & Buss, J. A. (2019). Stabilization and Extraction of Fluoride Anion Using a Tetralactam Receptor. The Journal of Organic Chemistry, 84(9), 5677–5681. [Link]

-

Reddit. (2013). What would happen if hydroxide was mixed with fluoroantimonic acid? Retrieved from [Link]

-

Pospisil, J., et al. (2024). Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents. Organic & Biomolecular Chemistry, 22(2), 263-273. [Link]

-

Mahadev Pharmaceuticals. (n.d.). Tetrabutylammonium Fluoride (TBAF), Cas No. 877749-50-6. IndiaMART. Retrieved from [Link]

- Choudary, B. M. (Ed.). (2015). Insight into Green Phase Transfer Catalysis: Recent Trends in Cross-Disciplinary Vision of Catalysis.

-

Smith, A. M., & Buss, J. A. (2019). Stabilization and Extraction of Fluoride Anion Using a Tetralactam Receptor. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

- Pal, N., & Singh, S. (2016). Influence of tetra ethyl ammonium bromide (C2H5)4NBr on the aggregation behavior of surface active ionic liquid 1-tetradecyl-3-methylimidazolium bromide [C14mim][Br]. Journal of Molecular Liquids, 220, 84-90.

- Stark, C. M. (1999). New Data on Quat Distribution Between Organic Solvents and Water.

- Qadir, M. A., et al. (2014). Synthesis of Quaternary Ammonium Compounds from Natural Materials. International Journal of Chemical Sciences, 12(3), 880-884.

-

Kent State University. (n.d.). Hydrofluoric Acid Production. Retrieved from [Link]

-

Gao, F., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

-

Quora. (2015). How are quaternary ammonium salts synthesized? Retrieved from [Link]

-

M S Life Sciences. (n.d.). Tetrabutylammonium Fluoride. IndiaMART. Retrieved from [Link]

-

Kitanou, S., et al. (2024). Performance of three anion-exchange membranes in fluoride ions removal by electrodialysis. Water Science and Technology, 89(2), 361-374. [Link]

-

Chemistry Stack Exchange. (2018). Why do my equilibrium calculations on this HF/NH4OH buffer system not match those in literature? Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01875J [pubs.rsc.org]

- 4. mahadevpharmaceuticals.com [mahadevpharmaceuticals.com]

- 5. 69078-23-5|this compound|BLD Pharm [bldpharm.com]

- 6. biomedres.us [biomedres.us]

- 7. Performance of three anion-exchange membranes in fluoride ions removal by electrodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 9. ehs.umich.edu [ehs.umich.edu]

Thermal Stability Profile of Quaternary Ammonium Fluoride Salts: A Technical Guide

Executive Summary: The Fluoride Paradox

In drug development—particularly in nucleophilic fluorination (

This guide analyzes the thermal stability profiles of the two most critical QAFs—Tetrabutylammonium Fluoride (TBAF) and Tetramethylammonium Fluoride (TMAF) . It provides evidence-based protocols for handling these reagents to prevent the silent decomposition that often leads to cryptic reaction failures and non-reproducible yields.

Mechanisms of Decomposition

Understanding the mode of failure is critical for selecting the right reagent. The thermal instability of QAFs is not random; it follows precise kinetic pathways dictated by the alkyl chain structure.

TBAF: The Hofmann Elimination Pathway

TBAF is notoriously unstable in its anhydrous form. The fluoride ion (

It attacks the

Key Insight: "Drying" TBAF hydrates (

TMAF: The Substitution Pathway

TMAF lacks

Visualization: Decomposition Pathways

The following diagram contrasts the kinetic failure modes of TBAF and TMAF.

Figure 1: Mechanistic divergence between TBAF (low-temp E2 elimination) and TMAF (high-temp SN2 substitution).

Thermal Stability Data Profile

The following data consolidates decomposition thresholds. Note the drastic difference between hydrated and anhydrous forms.

| Reagent | Form | Stability Threshold ( | Primary Decomposition Mode | Handling Recommendation |

| TBAF | Hydrate ( | ~60°C (Melts) | Dehydration | Stable storage at RT. Do not heat >60°C to dry. |

| TBAF | Anhydrous | < 0°C | Hofmann Elimination (E2) | Critical: Generate in situ at -35°C. Unstable at RT.[3][4] |

| TMAF | Hydrate ( | ~60-70°C | Dehydration | Can be dried more aggressively than TBAF. |

| TMAF | Anhydrous | ~160-170°C | Excellent for high-temp |

Authoritative Note: Commercial "anhydrous" TBAF solutions (e.g., in THF) often contain significant amounts of bifluoride (

Experimental Protocols: Generating "True" Anhydrous Reagents

Since physical drying of TBAF is chemically forbidden due to the E2 elimination described above, chemical dehydration or in situ synthesis is required.

Protocol A: The Sun/DiMagno Method (In Situ Anhydrous TBAF)

Reference: Sun, H., & DiMagno, S. G. (2005). J. Am. Chem. Soc.[5][6]

This method avoids the isolation of the unstable solid entirely. It uses a nucleophilic aromatic substitution reaction to generate fluoride, while the byproduct (hexacyanobenzene) acts as a water scavenger.[5]

Reagents:

Workflow:

-

Setup: Flame-dry a Schlenk flask under Argon.

-

Dissolution: Dissolve TBACN in anhydrous THF. Cool to -35°C .

-

Addition: Add Hexafluorobenzene (

) dropwise. -

Reaction: The

attacks -

Scavenging: The byproduct

reacts with any residual water to form stable phenolic salts, leaving the TBAF anhydrous. -

Usage: Use the cold solution immediately . Do not warm to RT for extended periods.

Protocol B: Preparation of Anhydrous TMAF

Reference: Christe, K. O., et al. (1990).[6] J. Am. Chem. Soc.[5][6]

Because TMAF is thermally stable, it can be prepared from its hydrate, but azeotropic drying is preferred to ensure high purity.

-

Dissolution: Dissolve TMAF tetrahydrate in isopropyl alcohol.

-

Evaporation: Remove solvent under high vacuum at 80°C .

-

Recrystallization: Recrystallize from anhydrous THF/Ether.

-

Solid State: Resulting white solid is stable and can be stored in a glovebox.

Strategic Application in Drug Discovery

Decision Matrix: When to use which?

| Application | Preferred Reagent | Rationale |

| Silyl Deprotection (Routine) | TBAF Hydrate (THF) | Water does not interfere with simple deprotection; cost-effective. |

| Silyl Deprotection (Base-Sensitive) | Buffered HF-Pyridine | Avoids TBAF basicity entirely. |

| Anhydrous TMAF | Stable at the 80-120°C required for difficult substrates. TBAF will decompose before reaction completion.[1] | |

| In Situ TBAF | "Naked" F- from the DiMagno method is orders of magnitude more reactive than hydrated forms. | |

| PET Radiochemistry ( | Kryptofix/K222 or TMAF | Thermal stability is required for the drying steps in radiosynthesis. |

Visualizing the Decision Logic

Figure 2: Decision tree for selecting the appropriate QAF based on thermal and hygroscopic constraints.

References

-

Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride.[5][6] Journal of the American Chemical Society, 127(7), 2050–2051.[5] [Link]

-

Christe, K. O., Wilson, W. W., Wilson, R. D., Bau, R., & Feng, J. (1990). Syntheses, properties, and structures of anhydrous tetramethylammonium fluoride and its 1:1 adduct with trans-3-amino-2-butenenitrile. Journal of the American Chemical Society, 112(21), 7619–7625. [Link]

-

Sharma, R. K., & Fry, J. L. (1983). Instability of anhydrous tetra-n-alkylammonium fluorides.[6] The Journal of Organic Chemistry, 48(12), 2112–2114. [Link]

-

Cox, D. P., Terpinski, J., & Lawrynowicz, W. (1984). Anhydrous tetrabutylammonium fluoride: a mild but highly efficient source of nucleophilic fluoride ion. The Journal of Organic Chemistry, 49(17), 3216–3219. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base [mdpi.com]

- 3. US20060089514A1 - Anhydrous flouride salts and reagents and methods for their production - Google Patents [patents.google.com]

- 4. US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production - Google Patents [patents.google.com]

- 5. Anhydrous tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. sta.wuxiapptec.com [sta.wuxiapptec.com]

- 8. byjus.com [byjus.com]

- 9. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Note & Protocol: Selective Desilylation of Silyl Ethers Using Tetraoctylammonium Fluoride (TOAF)

For: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Orthogonal Deprotection

In the intricate art of multi-step organic synthesis, silyl ethers stand as one of the most versatile and widely used protecting groups for hydroxyl functionalities. Their popularity stems from their ease of installation, general stability, and, most critically, the tunable nature of their cleavage. The ability to selectively remove one silyl group while others remain intact on a complex molecule—a concept known as orthogonal deprotection—is paramount to synthetic efficiency.

While numerous reagents exist for desilylation, the most common are fluoride ion sources like tetrabutylammonium fluoride (TBAF).[1][2] However, commercial TBAF solutions often contain variable amounts of water, which can complicate reactions and reduce selectivity.[3][4] Furthermore, the high reactivity of the relatively "small" tetrabutylammonium cation-paired fluoride can lead to non-selective cleavage when multiple, sterically similar silyl ethers are present.

This application note introduces Tetraoctylammonium Fluoride (TOAF), a superior phase-transfer catalyst and fluoride source that overcomes many of the limitations of traditional reagents. Its anhydrous nature and the extreme steric bulk of the tetraoctylammonium cation provide a milder, more selective, and highly reproducible desilylation environment, enabling chemists to achieve challenging selective deprotections with greater control and higher yields.

The TOAF Advantage: Understanding the Mechanism of Selectivity

The fundamental mechanism of fluoride-mediated desilylation relies on the exceptional strength of the Silicon-Fluoride (Si-F) bond. The fluoride ion (F⁻) acts as a potent nucleophile, attacking the electrophilic silicon atom of the silyl ether. This attack forms a transient, pentacoordinate siliconate intermediate, which then collapses to liberate the corresponding alkoxide and form a stable silyl fluoride byproduct.[5]

The selectivity of this process is governed by two primary factors: the intrinsic stability of the silyl ether and the nature of the fluoride reagent.

A. Intrinsic Silyl Ether Stability: The lability of a silyl ether is directly related to the steric bulk around the silicon atom. Less hindered silyl groups are more accessible to nucleophilic attack by the fluoride ion. A generally accepted order of stability towards fluoride-mediated cleavage is:

TMS (least stable) < TES < TBS (TBDMS) < TIPS < TBDPS (most stable) [6]

This inherent difference in reactivity forms the basis for selective deprotection. For instance, a Trimethylsilyl (TMS) ether can be cleaved under conditions that leave a tert-butyldimethylsilyl (TBS) ether untouched.

B. The Cation's Crucial Role: The key differentiator for TOAF is its massive, lipophilic tetraoctylammonium cation. Compared to the tetrabutylammonium cation of TBAF, the eight long alkyl chains of the TOAF cation create a profound steric shield around the fluoride anion.

-

Reduced Reactivity, Enhanced Selectivity: This steric hindrance modulates the inherent reactivity of the "naked" fluoride ion. The approach of the TOAF-fluoride ion pair to a silyl ether is more sensitive to the steric environment of the substrate. This allows for fine discrimination between silyl groups of similar stability, such as a primary versus a secondary TBS ether, a feat that is often challenging with the more aggressive TBAF.

-

Anhydrous Conditions: TOAF can be prepared and handled as a truly anhydrous reagent. This eliminates the detrimental role of water, which can lead to undesired side reactions and inconsistent reaction rates, a known issue with commercial TBAF solutions.[3][4]

-

Enhanced Solubility: The lipophilic nature of the cation ensures excellent solubility in a wide range of non-polar aprotic organic solvents (e.g., THF, Dichloromethane, Toluene), ensuring homogeneous reaction conditions.

Experimental Protocols & Methodologies

General Considerations for Selective Desilylation

-

Solvent: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent, as it effectively dissolves TOAF and most organic substrates. Dichloromethane (DCM) or toluene can also be used.

-

Temperature: Reactions are typically conducted at room temperature (20-25 °C). For particularly sensitive substrates or to further enhance selectivity, the temperature can be lowered to 0 °C.

-

Stoichiometry: A slight excess of TOAF (typically 1.1 to 1.5 equivalents) is recommended to drive the reaction to completion.

-

Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material and to avoid over-reaction and cleavage of more robust silyl ethers.

General Experimental Workflow

The following diagram outlines the standard workflow for a selective desilylation reaction using TOAF.

Caption: General workflow for TOAF-mediated selective desilylation.

Protocol: Selective Cleavage of a Primary TBS Ether over a Secondary TBS Ether

This protocol demonstrates the power of TOAF in differentiating between two silyl ethers of the same type based solely on their steric environment.

1. Materials & Reagents:

-

Di-silylated substrate (e.g., a compound with both 1°- and 2°-TBS ethers): 1.0 mmol

-

This compound (TOAF): 1.2 mmol (1.2 equiv.)

-

Anhydrous Tetrahydrofuran (THF): 10 mL

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

2. Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the di-silylated substrate (1.0 mmol).

-

Dissolve the substrate in anhydrous THF (10 mL).

-

In a separate vial, dissolve TOAF (1.2 mmol) in a minimal amount of anhydrous THF and add it dropwise to the substrate solution at room temperature.

-

Stir the reaction mixture and monitor its progress every 15-30 minutes using TLC (staining with phosphomolybdic acid or potassium permanganate). Look for the disappearance of the starting material and the appearance of the mono-deprotected product.

-

Upon selective removal of the primary TBS group (typically 2-6 hours, substrate-dependent), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired alcohol.

Performance Data

The following table summarizes representative data for the selective desilylation of various silyl ethers, highlighting the selectivity achievable with different fluoride reagents.

| Entry | Substrate (Less Stable > More Stable) | Reagent (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of Mono-ol | Reference |

| 1 | 1°-TBS > 2°-TBS | TOAF (1.2) | THF | 25 | 4 | >90% | [7] |

| 2 | 1°-TBS > 2°-TBS | TBAF (1.1) | THF | 25 | 2 | Mixture of products | [1] |

| 3 | TES > TBDPS | TOAF (1.2) | DCM | 25 | 1 | >95% | [1] |

| 4 | TES > TBDPS | TBAF (1.1) | THF | 25 | 0.5 | ~85% (some TBDPS loss) | [1] |

| 5 | Aryl-TBS > Alkyl-TIPS | TOAF (1.5) | THF | 25 | 6 | >88% | [7] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Slow Reaction | 1. Insufficient TOAF. 2. Sterically very hindered silyl group. 3. Impure or degraded TOAF. | 1. Add an additional 0.2-0.3 equivalents of TOAF. 2. Gently warm the reaction to 30-40 °C, monitoring carefully. 3. Use freshly prepared or properly stored TOAF. |

| Low Selectivity / Over-reaction | 1. Reaction time too long. 2. Reaction temperature too high. 3. Substrate silyl ethers have very similar reactivity. | 1. Monitor the reaction more frequently by TLC and quench immediately upon consumption of starting material. 2. Run the reaction at a lower temperature (e.g., 0 °C). 3. Reduce stoichiometry of TOAF to ~1.05 equivalents. |

| Difficult Workup | Emulsion formation during extraction due to the amphiphilic nature of the tetraoctylammonium cation. | Dilute the mixture with more solvent, add brine to the aqueous layer to increase its ionic strength, or filter the quenched reaction through a pad of Celite® before extraction. |

Safety and Handling

This compound, like other quaternary ammonium fluorides, must be handled with care.

-

Hazards: TOAF is corrosive and can cause severe skin burns and eye damage.[8] Fluoride ions are toxic if ingested.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).[9]

-

Handling: Handle in a well-ventilated chemical fume hood.[9] Avoid inhalation of dust or vapors. Keep the container tightly closed when not in use. TOAF is hygroscopic and should be stored under an inert atmosphere.

-